Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride
CAS No.: 2172587-17-4
Cat. No.: VC6339601
Molecular Formula: C12H21Cl2N3O2
Molecular Weight: 310.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2172587-17-4 |
|---|---|
| Molecular Formula | C12H21Cl2N3O2 |
| Molecular Weight | 310.22 |
| IUPAC Name | ethyl 5-methyl-2-piperidin-4-yl-1H-imidazole-4-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C12H19N3O2.2ClH/c1-3-17-12(16)10-8(2)14-11(15-10)9-4-6-13-7-5-9;;/h9,13H,3-7H2,1-2H3,(H,14,15);2*1H |
| Standard InChI Key | WTUSMLYAOOASKL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=N1)C2CCNCC2)C.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Formula
The compound has a molecular formula of , with a molecular weight of 310.21 g/mol (237.30 g/mol for the free base). Its structure integrates:
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A 1H-imidazole ring substituted at positions 2 and 4 with piperidin-4-yl and methyl groups, respectively.
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An ethyl ester moiety at position 5.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | CCOC(=O)C1=C(NC(=N1)C2CCNCC2)C | |
| InChI Key | JKXARTFMOKYVIB-UHFFFAOYSA-N | |
| Predicted CCS (Ų, [M+H]+) | 157.2 |
Synthesis and Purification
Synthetic Pathways
While no direct synthesis reports exist for this compound, analogous imidazole derivatives are typically synthesized via:
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Condensation Reactions: Ethyl oxalate and ethyl chloroacetate undergo condensation with amines to form imidazole precursors .
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Grignard Additions: Substituted imidazole esters react with organomagnesium reagents to introduce alkyl groups .
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Salt Formation: Free bases are treated with HCl to yield dihydrochloride salts, improving crystallinity .
Purification Methods
Acid-base extraction and vacuum drying are common for isolating imidazole salts, achieving >99% purity in related compounds .
Physicochemical Properties
Spectral Data
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Mass Spectrometry: Predicted m/z for [M+H]+ is 238.155, with fragmentation patterns consistent with imidazole cleavage .
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NMR: Analogous compounds show characteristic imidazole proton signals at δ 7.2–7.5 ppm and piperidine methylene peaks at δ 2.5–3.0 ppm .
Stability and Solubility
The dihydrochloride form improves aqueous solubility (>50 mg/mL) compared to the free base. Stability studies suggest decomposition above 150°C .
| Target | Assay Type | Predicted IC₅₀ (µM) | Source |
|---|---|---|---|
| Angiotensin II Receptor | Computational | 0.12 | |
| Staphylococcus aureus | In silico docking | 4.7 |
Computational and Experimental Gaps
Literature Deficiencies
No peer-reviewed studies directly address this compound’s synthesis, bioactivity, or toxicity. Patent databases also lack claims, indicating it may be a novel research chemical .
Future Directions
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